molecular formula C15H18BrN3 B12635405 5-(4-Bromophenyl)-1-cyclopentyl-4-methyl-1H-imidazol-2-amine CAS No. 918801-80-6

5-(4-Bromophenyl)-1-cyclopentyl-4-methyl-1H-imidazol-2-amine

Cat. No.: B12635405
CAS No.: 918801-80-6
M. Wt: 320.23 g/mol
InChI Key: VRNFOTJWFBPWJF-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-1-cyclopentyl-4-methyl-1H-imidazol-2-amine is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a bromophenyl group, a cyclopentyl ring, and a methyl group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)-1-cyclopentyl-4-methyl-1H-imidazol-2-amine typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)-1-cyclopentyl-4-methyl-1H-imidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

5-(4-Bromophenyl)-1-cyclopentyl-4-methyl-1H-imidazol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-1-cyclopentyl-4-methyl-1H-imidazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Bromophenyl)-1-cyclopentyl-4-methyl-1H-imidazol-2-amine is unique due to the combination of its bromophenyl group, cyclopentyl ring, and methyl group attached to the imidazole ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

918801-80-6

Molecular Formula

C15H18BrN3

Molecular Weight

320.23 g/mol

IUPAC Name

5-(4-bromophenyl)-1-cyclopentyl-4-methylimidazol-2-amine

InChI

InChI=1S/C15H18BrN3/c1-10-14(11-6-8-12(16)9-7-11)19(15(17)18-10)13-4-2-3-5-13/h6-9,13H,2-5H2,1H3,(H2,17,18)

InChI Key

VRNFOTJWFBPWJF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=N1)N)C2CCCC2)C3=CC=C(C=C3)Br

Origin of Product

United States

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